molecular formula C15H14O4 B12897308 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylicacid,methylester

2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylicacid,methylester

Cat. No.: B12897308
M. Wt: 258.27 g/mol
InChI Key: KWPPMNQEXNBLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester is a complex organic compound with a unique structure. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a furan ring, a phenyl group, and a propenyl group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester typically involves multiple steps. One common method includes the reaction of a furan derivative with a phenyl-substituted propenyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the coupling of the reactants. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and propenyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions include various substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydro-2-oxo-5-phenyl-3-furancarboxylic acid
  • 2,5-Dihydro-2-oxo-5-(2-propenyl)-3-furancarboxylic acid
  • 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, ethyl ester

Uniqueness

2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 2-oxo-5-phenyl-5-prop-2-enylfuran-3-carboxylate

InChI

InChI=1S/C15H14O4/c1-3-9-15(11-7-5-4-6-8-11)10-12(13(16)18-2)14(17)19-15/h3-8,10H,1,9H2,2H3

InChI Key

KWPPMNQEXNBLIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(OC1=O)(CC=C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.